1-Amino-2,2-dimethylpropan-1-ol

Beschreibung

Role of Branched Amino Alcohols in Contemporary Chemical Research

Branched-chain amino alcohols, a specific subset of amino alcohols, have garnered considerable attention in modern chemical research. Their structural complexity, arising from the branching in their carbon skeleton, often imparts unique stereochemical properties. This makes them particularly valuable as chiral auxiliaries and ligands in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. openaccessjournals.com The steric hindrance provided by the branched alkyl groups can significantly influence the stereochemical outcome of a reaction, leading to high levels of enantioselectivity. Furthermore, the fermentation of branched-chain amino acids can lead to the formation of branched-chain alcohols, which are of interest for the production of fine chemicals. researchgate.netoup.com

General Scope of Amino Alcohol Utilization in Synthetic and Mechanistic Studies

Amino alcohols are widely employed in both synthetic and mechanistic studies. In synthesis, they serve as precursors to a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. alfa-chemistry.comdiva-portal.orgnih.gov Their ability to form stable complexes with metals has led to their extensive use as ligands in catalysis, particularly in asymmetric reactions. alfa-chemistry.comopenaccessjournals.comalfa-chemistry.com For instance, they are crucial in the formation of oxazaborolidine catalysts for the asymmetric reduction of ketones. um.edu.my Mechanistic studies often utilize amino alcohols to probe reaction pathways, particularly in understanding enzyme-catalyzed reactions where the interplay between amino and hydroxyl groups is critical. um.edu.my The reactions of amino alcohols, such as their oxidation to amino carbonyl compounds or their use in ring-opening reactions of epoxides, are fundamental transformations in organic chemistry. nih.govorganic-chemistry.org

Structural Features and Reactivity Principles of 1-Amino-2,2-dimethylpropan-1-ol

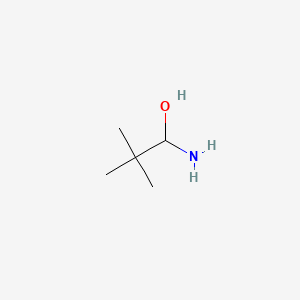

This compound, with the chemical formula C5H13NO, is a primary amino alcohol featuring a sterically demanding tert-butyl group adjacent to the carbinolamine functionality. nih.govchemspider.comechemi.com This structural feature significantly influences its reactivity. The bulky tert-butyl group can direct the approach of reagents, leading to specific stereochemical outcomes in reactions. The primary amine group is nucleophilic and can participate in reactions such as acylation and alkylation. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation. The proximity of the amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can affect the compound's conformation and reactivity.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40898-98-4 |

| Density | 0.915±0.06 g/cm3 (Predicted) |

| Complexity | 55.6 |

Source: PubChem nih.gov, ECHEMI echemi.com

Overview of Research Trajectories for Similar Alkanolamine Compounds

Research on alkanolamines, the broader class to which this compound belongs, is diverse and expanding. A significant area of investigation is their application in carbon dioxide capture and sequestration. researchgate.netmdpi.com The reaction kinetics and thermodynamics of CO2 with various alkanolamines are extensively studied to develop more efficient and cost-effective carbon capture technologies. researchgate.net Another major research direction is the development of new catalysts and synthetic methodologies based on alkanolamine scaffolds. mdpi.comdatainsightsmarket.com This includes their use as ligands in transition metal catalysis and as organocatalysts. mdpi.comrsc.org Furthermore, there is ongoing research into the synthesis and application of novel alkanolamine derivatives with specific biological activities or material properties. The development of bio-based alkanolamines is also an emerging trend, driven by the need for more sustainable chemical processes. datainsightsmarket.com

Interactive Data Table: Comparison of Related Alkanolamines

| Compound Name | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol (B13486) | 124-68-5 | C4H11NO | pH adjustment, pigment dispersion, synthesis of oxazolines |

| (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | C5H13NO | Chiral auxiliary in asymmetric synthesis, CO2 capture |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40898-98-4 |

|---|---|

Molekularformel |

C5H13NO |

Molekulargewicht |

103.16 g/mol |

IUPAC-Name |

1-amino-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C5H13NO/c1-5(2,3)4(6)7/h4,7H,6H2,1-3H3 |

InChI-Schlüssel |

WXOWRMDTEXXRQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(N)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Amino 2,2 Dimethylpropan 1 Ol and Analogues

Established Synthetic Routes and Comparative Analysis

A variety of methods have been successfully employed for the synthesis of 1-amino-2,2-dimethylpropan-1-ol and its analogs. These range from classical multi-step sequences to more direct catalytic approaches.

Esterification-Ammonolysis Sequences

One of the traditional and widely used methods for synthesizing amino alcohols involves a two-step process: the esterification of a carboxylic acid followed by ammonolysis of the resulting ester. libretexts.orgchemistrysteps.com This sequence is a reliable route to a variety of amides from esters. libretexts.org

The efficiency of the esterification-ammonolysis sequence is highly dependent on the reaction conditions. For the esterification step, factors such as temperature, catalyst concentration, and the ratio of alcohol to free fatty acid significantly influence the reaction conversion. angolaonline.net For instance, increasing the temperature and the ethanol/water ratio can greatly improve the conversion rate in the esterification of lauric acid with ethanol. angolaonline.net

The subsequent ammonolysis step, where the ester is converted to an amide, is also influenced by various parameters. nih.gov The reaction between esters and amines follows a nucleophilic addition-elimination mechanism. chemistrysteps.com Although alkoxy groups are relatively poor leaving groups, the reaction can be driven to completion. chemistrysteps.com The stability of the formed amide is crucial; for example, fumaramide (B1208544), once formed from dimethyl fumarate, is relatively insoluble in methanol (B129727) and does not readily undergo further reactions, which contributes to a higher yield of the desired product. nih.gov Lower temperatures and a decreased concentration of methoxide (B1231860) ions have been shown to increase the selectivity for fumaramide from 67.1% to 90.6% in the ammonolysis of dimethyl fumarate. nih.gov

Table 1: Factors Influencing Esterification-Ammonolysis Reactions

| Parameter | Influence on Reaction | Reference |

| Temperature | Increased temperature generally improves esterification conversion. | angolaonline.net |

| Catalyst Concentration | Affects the rate of esterification. | angolaonline.net |

| Alcohol/FFA Ratio | A key parameter in optimizing esterification yield. | angolaonline.net |

| Ethanol/Water Ratio | Higher ratios can enhance esterification conversion. | angolaonline.net |

| Methoxide Ion Concentration | Lower concentrations can increase amide selectivity during ammonolysis. | nih.gov |

| Product Solubility | Insolubility of the final amide can prevent side reactions. | nih.gov |

In the synthesis of complex molecules containing both hydroxyl and amino groups, selective protection is often necessary. The tosyl group is a common protecting group for amines and can also be used for alcohols. wikipedia.org For alcohols, the conversion to a tosylate makes it a better leaving group for subsequent nucleophilic substitution reactions. wikipedia.org

When both hydroxyl and amino groups are present, the amino group, being more nucleophilic, will generally react preferentially. researchgate.net For example, selective N-protection can be achieved using reagents like Boc anhydride (B1165640) or benzyl (B1604629) chloroformate. researchgate.net Any carbonate formed on the hydroxyl group is often hydrolyzed during aqueous workup, leaving the alcohol free. researchgate.net

Conversely, to protect a hydroxyl group in the presence of an amine, silyl (B83357) protecting groups such as TBDMS are often employed. researchgate.netreddit.com These groups can be selectively introduced onto the alcohol. Another strategy involves protonating the amine with an acid, thereby reducing its nucleophilicity and allowing for the selective acylation of the hydroxyl group. nih.gov The choice between protecting groups like tosyl and acetyl depends on the specific reaction conditions and the desired outcome. Tosyl groups are robust and good for activating alcohols, while acetyl groups are more commonly used for protecting both amines and alcohols and can be removed under different conditions.

Table 2: Hydroxyl Group Protection Strategies

| Protecting Group | Reagents | Selectivity | Reference |

| Tosyl (Ts) | Tosyl chloride (TsCl) | Can react with both amines and alcohols; amine is generally more reactive. | wikipedia.orgresearchgate.net |

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Reacts with both amines and alcohols; conditions can be tuned for selectivity. | nih.gov |

| Tert-butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Selective for hydroxyl groups in the presence of amines. | researchgate.netreddit.com |

| Tetrahydropyranyl (THP) | Dihydropyran, TsOH·Py | Effective for protecting alcohols. | researchgate.net |

Catalytic Amination Approaches

Catalytic amination represents a more direct and atom-economical approach to synthesizing amino alcohols. These methods often involve the use of transition metal catalysts to facilitate the formation of C-N bonds.

Recent advancements have demonstrated the use of copper-catalyzed reactions for the chemoselective N-arylation of amino alcohols. nih.gov By using specific ligands and bases, it is possible to achieve high yields of the N-arylated product while avoiding O-arylation. nih.gov For instance, a catalyst system derived from an anionic N¹,N²-diarylbenzene-1,2-diamine ligand and NaOTMS as a mild base has proven effective for the N-arylation of various amino alcohols, including 1,2-amino alcohols. nih.gov

Furthermore, palladium-catalyzed allylic C-H amination has emerged as a powerful tool for the stereoselective synthesis of syn-1,2-amino alcohols. nih.gov This method utilizes a Pd(II)/bis-sulfoxide catalyst to activate allylic C-H bonds, leading to the formation of a π-allylPd intermediate that then reacts with a nitrogen nucleophile. nih.gov This approach allows for the direct installation of nitrogen functionality into inert C-H bonds, streamlining the synthesis of these important compounds. nih.gov

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) also presents a promising route to chiral amino alcohols. frontiersin.org Wild-type AmDHs have been shown to be effective for the synthesis of short-chain chiral amines and amino alcohols with high conversion rates and enantioselectivity. frontiersin.org

Alkylation of Precursor Amino Alcohols

The alkylation of pre-existing amino alcohols is another viable synthetic route. Hydrogen-borrowing alkylation reactions, for example, can be used to form C-C bonds by reacting enantiopure 1,2-amino alcohols derived from amino acids with ketones. nih.gov This method is advantageous as it avoids the use of highly toxic 1,2-amino halides. nih.gov The protection of the nitrogen atom with a bulky group like trityl or benzyl can prevent racemization at the amine stereocenter. nih.gov

Another approach involves the α-C-H aminoalkylation of alcohols through photoinduced hydrogen-atom transfer catalysis. rsc.org This method allows for the direct conversion of readily available aliphatic alcohols into 1,2-aminoalcohols using a dual catalytic system. rsc.org

Hydrolysis of Nitrile Intermediates Followed by Reduction

The synthesis of amino alcohols can also be achieved through a pathway involving nitrile intermediates. This typically involves the hydrolysis of a nitrile to a carboxylic acid, followed by reduction. youtube.com Nitriles can be hydrolyzed under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis involves protonation of the nitrile to increase its electrophilicity, followed by nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis involves direct nucleophilic attack by a hydroxide (B78521) ion. youtube.com

Once the carboxylic acid is formed, it can be reduced to the corresponding primary alcohol using a reducing agent like LiAlH₄. libretexts.org Alternatively, nitriles can be directly reduced to primary amines using LiAlH₄. youtube.com Therefore, a synthetic sequence could involve the creation of a hydroxynitrile, followed by reduction of the nitrile group to an amine to yield the desired amino alcohol.

Reduction of Carbonyl Precursors (Ketones and Aldehydes)

The synthesis of amino alcohols like this compound can be achieved through the reduction of appropriate carbonyl precursors. This approach involves the conversion of a carbonyl group (from a ketone or aldehyde) into a hydroxyl group. For the specific synthesis of this compound, a key precursor is 2,2-dimethylpropanal, also known as pivaldehyde. nih.govwikipedia.org

The reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis. ias.ac.in A variety of reducing agents can be employed for this purpose, including stoichiometric agents like lithium aluminium hydride, sodium borohydride, and various boranes. wikipedia.org While effective, the use of stoichiometric amounts of these reagents can be a drawback. wikipedia.org

A more advanced approach is the catalytic asymmetric reduction, which uses a catalytic amount of a chiral promoter. For instance, ketones can be reduced enantioselectively using an oxazaborolidine catalyst with borane (B79455) or catecholborane as the stoichiometric reducing agent. wikipedia.orgacs.org Transition metal-catalyzed reactions, employing cost-effective reductants such as hydrogen gas (H₂), formic acid, or isopropanol (B130326), represent another significant class of methods for carbonyl reduction. wikipedia.org For example, ruthenium catalysts, when paired with a chiral diamine, can effectively catalyze the enantioselective transfer hydrogenation of ketones. wikipedia.org

A general and efficient method involves the visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones using water as a solvent at room temperature, which produces various 1,2-amino alcohols. rsc.org

Ring-Opening Reactions of Aziridine (B145994) Precursors

The ring-opening of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom, is a powerful and versatile strategy for the synthesis of vicinal amino alcohols. researchgate.net This method involves the nucleophilic attack on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. mdpi.com The high strain of the three-membered ring provides the driving force for this reaction. organic-chemistry.org

The synthesis of this compound via this route would start with a suitably substituted aziridine, such as a 2-tert-butyl-aziridine derivative. The regioselectivity of the ring-opening reaction is a critical factor and is influenced by the substituents on the aziridine ring and the nature of the nucleophile. mdpi.com Various nucleophiles, including water, amines, sodium azide, and thiophenol, can be used to open the aziridine ring, often in hot water which can act as a modest acid catalyst. organic-chemistry.org

To control the reaction, the aziridine nitrogen is often "activated" by an electron-withdrawing group, such as a tosyl or a benzyloxycarbonyl (Cbz) group. For instance, N-tosyl aziridines can undergo ring-opening with aldehydes catalyzed by an N-heterocyclic carbene to produce carboxylates of 1,2-amino alcohols. organic-chemistry.org A novel strategy involves the ring-opening of aziridines with pendant silanols, which can afford protected amino alcohols in a single step. This method has proven effective for a range of N-substituted aziridines.

Table 1: Examples of Aziridine Ring-Opening Reactions

| Aziridine Precursor | Nucleophile/Conditions | Product Type | Reference |

| N-Tosyl Styrenyl Aziridines | Aldehydes / Photoredox Catalyst | β-Amino Ketones | mdpi.com |

| N-Tosylaziridines | Water (hot) | Vicinal Amino Alcohols | organic-chemistry.org |

| Aziridines with Pendant Silanols | Ph₃C⁺BF₄⁻/NaHCO₃ | Protected Amino Alcohols | |

| N-Carbamoyl Aziridines | Diethyl Phosphite / n-BuLi | α-Methylene Phosphonate Aziridines | researchgate.net |

| Chiral Epoxypropane | Trifluoroacetamide | Chiral 1-Amino-2-propanol | patsnap.com |

Hofmann Rearrangement in Amino Alcohol Synthesis

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction typically proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com

To apply this method for the synthesis of an amino alcohol like this compound, the starting material would need to be an α-hydroxy amide. Specifically, the synthesis would begin with a molecule like 2-hydroxy-3,3-dimethylbutanamide. The Hofmann rearrangement would then transform the amide functional group into an amine, while the hydroxyl group at the adjacent carbon remains, yielding the target amino alcohol.

A key stereochemical feature of the Hofmann rearrangement is that if the migrating group is chiral, its stereochemistry is retained during the intramolecular rearrangement. slideshare.net The reaction can be modified; for example, using N-bromosuccinimide (NBS) or trapping the isocyanate intermediate with reagents like tert-butyl alcohol can yield Boc-protected amines. wikipedia.org This method has been successfully applied in the synthesis of α-amino acids where the carboxyl group is protected as a 2,4,10-trioxaadamantane moiety, preventing side reactions. nih.gov

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Modern synthetic chemistry emphasizes the development of strategies that are not only efficient but also environmentally benign. For the synthesis of amino alcohols, several novel and sustainable approaches have emerged.

One such strategy is the use of visible-light photoredox catalysis. This method allows for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols. A significant advantage of this protocol is the use of water as the solvent at ambient temperature, which aligns with the principles of green chemistry. rsc.org

Another innovative, metal-free approach involves a two-step Smiles rearrangement. This method has proven effective for synthesizing N-arylated amino alcohols, which are often challenging to prepare using traditional methods, under mild reaction conditions. acs.org

The use of recyclable catalysts also contributes to more sustainable synthetic processes. For example, large-pore zeolites, such as Na-Y zeolite, have been used as catalysts for the reaction between anilines and propylene (B89431) carbonate to produce β-amino alcohols with high regioselectivity. These catalysts are easily recoverable and reusable. scirp.org Furthermore, biocatalytic routes, which utilize enzymes, offer a highly sustainable path to enantiomerically pure amino alcohols from renewable starting materials like L-phenylalanine. nih.gov

Stereoselective Synthesis of Chiral Amino Alcohol Derivatives

Many applications of amino alcohols require a specific stereoisomer. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Reduction Techniques Utilizing Chiral Reagents

Asymmetric reduction is a powerful technique for producing chiral alcohols from prochiral ketones. wikipedia.org This is achieved by using a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the ketone. ias.ac.in

A well-known method is the Midland Alpine borane reduction, which uses a chiral organoborane derived from α-pinene. wikipedia.org Another widely used approach involves oxazaborolidine catalysts, which can facilitate the asymmetric reduction of ketones with high enantioselectivity. wikipedia.orgacs.org

Transition metal catalysts are also extensively used for asymmetric reductions. Chiral ligands, such as those based on BINAP, can be coordinated to a metal center (e.g., Ruthenium) to create a catalyst that performs highly enantioselective hydrogenation of ketones. wikipedia.org Similarly, chiral amino alcohols can serve as ligands for ruthenium-catalyzed transfer hydrogenation of ketones using isopropanol or formic acid as the hydrogen source. wikipedia.orgacs.org Chiral reagents prepared from α,α-diphenyl-β-amino alcohols and borane have demonstrated high enantioselectivity in the reduction of a wide variety of ketones. rsc.org

Table 2: Asymmetric Reduction of Aromatic Ketones with a Chiral Reagent

| Ketone | Chiral Auxiliary | Optical Yield (%) | Absolute Configuration of Alcohol | Reference |

| MeCOPh | (S)-(-)-2-Amino-1,1-diphenylpropan-1-ol | 91 | S | rsc.org |

| EtCOPh | (S)-(-)-2-Amino-1,1-diphenylpropan-1-ol | 100 | S | rsc.org |

| PrⁿCOPh | (S)-(-)-2-Amino-1,1-diphenylpropan-1-ol | 100 | S | rsc.org |

| PrⁱCOPh | (S)-(-)-2-Amino-1,1-diphenylpropan-1-ol | 94 | S | rsc.org |

| BuᵗCOPh | (S)-(-)-2-Amino-1,1-diphenylpropan-1-ol | 100 | S | rsc.org |

Enzymatic Resolution Approaches for Enantiomeric Purity

Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.org

For amino alcohols, hydrolases such as lipases and proteases are commonly used. nih.gov These enzymes can catalyze the hydrolysis of an ester derivative of the amino alcohol in an enantioselective manner. For example, a racemic amino ester can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the corresponding amino acid, while the other enantiomeric ester remains unchanged. The unreacted ester and the product acid can then be separated. acs.org This hydrolase-catalyzed kinetic resolution has been successfully scaled up to the kilogram level for the synthesis of chiral α,α-disubstituted amino alcohols. acs.org

Another approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single, optically pure product. rsc.org Oxidases can also be employed; for instance, a cyclohexylamine (B46788) oxidase from Arthrobacter sp. has shown high activity and excellent enantioselectivity in the resolution of various racemic β-amino alcohols. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Amino 2,2 Dimethylpropan 1 Ol

Fundamental Reaction Pathways

The fundamental reactions of this compound involve transformations of the amino and hydroxyl groups.

The primary alcohol functionality of 1-Amino-2,2-dimethylpropan-1-ol is susceptible to oxidation. The nature of the resulting product is dependent on the oxidizing agent used.

Weak Oxidizing Agents: Reagents such as pyridinium (B92312) chlorochromate (PCC) would be expected to oxidize the primary alcohol to an aldehyde, yielding 1-amino-2,2-dimethylpropanal . The reaction typically stops at the aldehyde stage in the absence of water.

Strong Oxidizing Agents: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, can further oxidize the initially formed aldehyde to a carboxylic acid. This would result in the formation of 1-amino-2,2-dimethylpropanoic acid . However, the primary amino group may also be susceptible to oxidation by these harsh reagents, potentially leading to complex product mixtures.

| Oxidizing Agent Type | Potential Product | Product Class |

| Weak (e.g., PCC) | 1-amino-2,2-dimethylpropanal | Aldehyde |

| Strong (e.g., KMnO₄) | 1-amino-2,2-dimethylpropanoic acid | Carboxylic Acid |

The functional groups present in this compound, a primary alcohol and a primary amine, are already in a reduced state. Therefore, the compound is generally not susceptible to further reduction under standard chemical reducing conditions (e.g., using agents like LiAlH₄ or NaBH₄). These reagents typically reduce more oxidized functional groups such as aldehydes, ketones, carboxylic acids, or amides.

The hydroxyl group of this compound can participate in nucleophilic substitution reactions after being converted into a better leaving group.

Mechanism: The reaction would proceed via a nucleophilic substitution mechanism. First, the hydroxyl group is typically protonated in an acidic medium to form an oxonium ion (-OH₂⁺), a good leaving group. A nucleophile can then attack the electrophilic carbon. Due to the presence of the bulky adjacent tert-butyl group, an Sₙ1 mechanism involving a carbocation intermediate is unlikely. An Sₙ2 mechanism would be heavily sterically hindered, leading to slow reaction rates.

Reagents: Common reagents to facilitate this transformation include hydrogen halides (e.g., HBr) or thionyl chloride (SOCl₂), which would replace the hydroxyl group with a halogen. The amino group can also act as an internal nucleophile under certain conditions, potentially leading to cyclic products like aziridines, although the formation of a three-membered ring from this specific structure would be strained.

As an amino alcohol, the compound exhibits both basic and weakly acidic properties.

Amino Group (Basic): The lone pair of electrons on the nitrogen atom of the primary amine makes it a Lewis base. It readily reacts with acids to form an ammonium (B1175870) salt. The pKa of the conjugate acid of similar primary amines is typically around 10-11.

Hydroxyl Group (Weakly Acidic): The hydroxyl group is weakly acidic, similar to other alcohols, with an estimated pKa of around 16-18. It can be deprotonated by very strong bases, such as sodium hydride (NaH), to form a corresponding alkoxide.

These acid-base reactions are generally exothermic.

The primary alcohol group can react with carboxylic acids to form esters. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid. nih.gov

The general mechanism involves:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the alcohol oxygen of this compound on the carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

Mechanistic Investigations of Atmospheric Degradation Processes

While no direct studies on the atmospheric degradation of this compound were found, the mechanism can be predicted based on extensive research on its structural isomer, 2-Amino-2-methyl-1-propanol (B13486) (AMP) . nih.govwhiterose.ac.uk The primary degradation pathway in the troposphere is initiated by reaction with hydroxyl (•OH) radicals.

The reaction proceeds via hydrogen abstraction from different sites on the molecule. nih.gov For this compound, the likely sites for H-abstraction by •OH radicals are the amino group (-NH₂), the carbon bearing the functional groups (-CH(NH₂)OH), and the methyl groups (-CH₃) of the tert-butyl moiety.

By analogy with AMP, the major reaction channel is expected to be H-abstraction from the carbon atom bonded to both the amino and hydroxyl groups. nih.govwhiterose.ac.uk This would be followed by reaction with atmospheric oxygen (O₂) and subsequent reactions leading to the formation of various degradation products.

The proposed degradation pathway, extrapolated from studies on AMP, is as follows:

Initiation: H-abstraction by an •OH radical from the C1 position to form a carbon-centered radical.

Peroxy Radical Formation: Rapid reaction with O₂ to form a peroxy radical.

Further Reactions: The peroxy radical can then react with nitric oxide (NO) or undergo self-reaction, leading to the formation of stable end-products.

The major product from the atmospheric oxidation of AMP is the corresponding aldehyde, 2-amino-2-methylpropanal. nih.govwhiterose.ac.uk Therefore, it is highly probable that a major degradation product of this compound would be 2,2-dimethyl-1-oxopropan-1-amine (an amino-ketone) or its tautomer, following the loss of the hydrogen from the hydroxyl group and rearrangement. Other minor products, analogous to those found for AMP, could include imines, amides, and nitramines. nih.gov

| Reactant | Proposed Primary Degradation Product | Analogous Product from AMP Degradation nih.govwhiterose.ac.uk |

| This compound | 2,2-dimethyl-1-oxopropan-1-amine | 2-amino-2-methylpropanal |

| This compound | Pivalaldehyde | Formaldehyde |

| This compound | 2,2-dimethyl-1-(nitroamino)propan-1-ol | 2-methyl-2-(nitroamino)-1-propanol |

Hydroxyl Radical-Initiated Degradation Pathways

The degradation of this compound in the atmosphere is primarily initiated by reactions with hydroxyl (OH) radicals. whiterose.ac.uk This process is significant in determining the atmospheric lifetime and potential environmental impact of the compound.

Theoretical and experimental studies have shown that the reaction between this compound and OH radicals proceeds via hydrogen abstraction from different sites on the molecule. whiterose.ac.uk The primary locations for this abstraction are the methyl (-CH3) groups, the methylene (B1212753) (-CH2-) group, and the amino (-NH2) group. whiterose.ac.uk

Interactive Data Table: Branching Ratios for H-Abstraction from this compound by OH Radical at 298 K

| Abstraction Site | Branching Ratio (%) |

| -CH2- | 86-90 |

| -CH3 | 5-7 |

| -NH2 | 5-7 |

| -OH | < 0.1 |

Note: The data in this table is based on theoretical calculations and may vary slightly depending on the computational model used. nih.gov

Interactive Data Table: Rate Coefficient for the Reaction of this compound with OH Radical

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 200 | ~6.0 x 10⁻¹¹ |

| 250 | ~4.5 x 10⁻¹¹ |

| 300 | 2.8 x 10⁻¹¹ |

| 350 | ~2.2 x 10⁻¹¹ |

| 400 | ~1.8 x 10⁻¹¹ |

Note: The values in this table are derived from the provided Arrhenius expression and experimental data. whiterose.ac.uknih.gov

Photo-oxidation Studies and Secondary Product Identification

Photo-oxidation of this compound in the atmosphere leads to the formation of several secondary products. The major gas-phase product identified in simulation chamber studies is 2-amino-2-methylpropanal. whiterose.ac.uk Other minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. whiterose.ac.uk The formation of these products is a result of the subsequent reactions of the initial radical formed after hydrogen abstraction. Interestingly, experimental evidence has not shown the formation of nitrosamines. whiterose.ac.uk

Oxidative Degradation in Specific Solvent Systems (e.g., CO2 Capture)

In the context of carbon dioxide (CO2) capture technologies, where aqueous solutions of amines like this compound (often referred to as AMP in this context) are used, oxidative degradation is a significant concern. usn.noresearchgate.net The degradation process is influenced by factors such as temperature, CO2 loading, and the presence of oxygen. usn.no

Studies have shown that at elevated temperatures (100-140 °C), the oxidative degradation of AMP can be limited by the mass transfer of oxygen into the solvent. usn.no The degradation rate has been observed to increase with higher CO2 loading. usn.no The primary degradation products identified in these systems include acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.no The proposed mechanism for this degradation involves an initial hydrogen abstraction step, leading to the formation of a peroxyl radical. usn.no

When blended with other amines like piperazine (B1678402) (PZ), as in the CESAR1 solvent, this compound is highly resistant to oxidative stress compared to PZ. nih.gov However, the degradation of both individual amines is faster in the blend than when they are alone. nih.gov The major oxidative degradation products in the CESAR1 blend include formic acid, 1-piperazinecarboxaldehyde, ethylenediamine, and N-(2-hydroxy-1,1-dimethylethyl)-glycine. nih.gov

Intramolecular Rearrangement Reactions in Amino Alcohol Chemistry

Amino alcohols, as a class of compounds, can undergo intramolecular rearrangement reactions. A notable example is the radical Brook rearrangement, which has been utilized in synthetic chemistry to generate γ-amino alcohols from alkenes. nih.govacs.org This type of reaction involves the migration of a silyl (B83357) group from an oxygen atom to a carbon-centered radical. While this specific rearrangement is more relevant to silylated derivatives of amino alcohols, it highlights the potential for intramolecular transformations within this class of molecules.

In the context of the reaction of 2,2-dimethylpropan-1-ol with HBr, a rearrangement occurs following the formation of a primary carbocation. youtube.com This primary carbocation rearranges to a more stable tertiary carbocation via a methyl shift, leading to the formation of 2-bromo-2-methylbutane (B1582447) as the major product. youtube.com While this example does not involve an amino group, it illustrates the susceptibility of the neopentyl scaffold to rearrangement under certain reaction conditions.

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Functionalized Derivatives

The inherent chirality and functional groups of 1-Amino-2,2-dimethylpropan-1-ol make it an attractive starting material for creating novel chemical entities.

Cryptophycins are a class of potent microtubule-destabilizing agents that have been extensively studied as potential anticancer drugs. nih.govnih.gov The structure of cryptophycins consists of four units, and modifications, particularly in unit B, have been a key strategy to modulate their cytotoxic activity. nih.govnih.gov While direct incorporation of this compound into the cryptophycin (B1240208) backbone is not extensively documented in readily available literature, the synthesis of analogues with structurally similar bulky amino acid fragments in unit B provides significant insights into the structure-activity relationship (SAR).

Research has shown that the nature of the side chain in the amino acid of unit B plays a crucial role in the cytotoxicity of cryptophycin analogues. For instance, the synthesis of various analogues has demonstrated that a benzyl (B1604629) side chain is often required for potent activity. nih.gov The introduction of different substituents on the phenyl ring of this side chain can further fine-tune the biological activity. sigmaaldrich.com

A general synthetic approach to novel cryptophycin analogues involves the coupling of an unprotected amino acid, which can be a derivative of or structurally related to this compound, followed by macrolactamization. nih.gov The resulting analogues are then evaluated for their cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxicity of Selected Cryptophycin Analogues with Modified Unit B

| Analogue | Modification in Unit B | IC₅₀ (pM) | Cell Line |

| Cryptophycin-52 | 3-Cl,4-OCH₃-phenylalanine | - | - |

| Analogue 6u | 3-Cl,4-(dimethylamino)benzyl | 54 | Not Specified |

| Analogue with primary amine | m-chloro-p-amino | 580 | CCRF-CEM |

| Analogue with secondary amine | m-chloro-p-(methylamino) | 313 | KB-3-1 |

| Analogue with tertiary amine | m-chloro-p-(dimethylamino) | 54 | CCRF-CEM |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data compiled from multiple sources. nih.govnih.gov

The data clearly indicates that modifications in the amino acid fragment of unit B significantly impact the cytotoxic potency of cryptophycin analogues.

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.net The synthesis of morpholine derivatives often starts from vicinal amino alcohols. researchgate.net Given that this compound is a 1,2-amino alcohol, it is a suitable precursor for the synthesis of chiral morpholine-containing compounds. These compounds can serve as building blocks for more complex molecules with potential biological activities, including their use as catalysts and auxiliaries in organic synthesis. researchgate.net

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity. The stereoselective halogenation of complex molecules is a key challenge in natural product synthesis. nih.gov While the direct halogenation or trifluorination of this compound is not extensively described in the available literature, general methods for the halogenation of similar structures exist. For instance, nucleophilic opening of epoxides with halide ions is a common strategy to introduce halogen-bearing stereocenters. nih.gov

The synthesis of trifluorinated analogues of this compound would likely require specialized fluorinating reagents and careful optimization of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The resulting halogenated derivatives could serve as valuable building blocks for the synthesis of novel bioactive compounds.

Chiral Derivatization for Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled synthesis of other chiral molecules. researchgate.net

Chiral glycine (B1666218) equivalents are powerful tools for the asymmetric synthesis of α-amino acids. The use of chiral auxiliaries allows for the diastereoselective alkylation of a glycine enolate, leading to the formation of new stereocenters with high control. While the use of this compound to form a conventional chiral auxiliary like an oxazolidinone for this purpose is plausible, literature also points towards the use of the parent amino acid, tert-leucine, as a chiral auxiliary reagent for the enantioselective synthesis of (R)-α-amino acids. scilit.com

In a more general sense, chiral 1,2-amino alcohols are widely used to prepare various heterocyclic derivatives that serve as chiral auxiliaries. researchgate.net These auxiliaries can then be used to synthesize chiral glycine derivatives, which are precursors to a wide range of non-proteinogenic amino acids. nih.gov

The synthesis of enantiomerically pure amino acids is of great importance in pharmaceutical and biological sciences. thieme-connect.comresearchgate.net Chiral auxiliaries derived from compounds like this compound (L-tert-Leucinol) are instrumental in this field. sigmaaldrich.comsigmaaldrich.com The bulky tert-butyl group of the auxiliary effectively shields one face of the enolate derived from a glycine Schiff base, directing the approach of an electrophile to the opposite face. This leads to a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid. researchgate.net

This strategy has been successfully applied to the synthesis of a variety of uncommon α-amino acids with high optical purity. The ability to recover and reuse the chiral auxiliary makes this an efficient and cost-effective method for the preparation of valuable enantiopure amino acid precursors.

Design of Thiol-Containing Analogues (e.g., Dithiols)

The introduction of thiol groups into the this compound scaffold is a key strategy for creating analogues with potentially altered chemical and biological properties. The design of these analogues, including dithiols, involves the strategic replacement of one or more hydroxyl and/or amino groups with thiol moieties. A notable example of such an analogue is 1-Amino-2,2-dimethylpropane-1,3-dithiol. nih.gov

The synthesis of these thiol-containing analogues can be approached through several established chemical methodologies. One common strategy involves the conversion of hydroxyl groups to good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with a thiol-containing nucleophile, like sodium hydrosulfide (B80085) or a protected thiol equivalent. For the synthesis of dithiols, this process would be carried out for multiple hydroxyl groups within the molecule.

Another versatile method is the thiol-ene "click" chemistry reaction, which allows for the efficient and chemoselective introduction of thiol groups. frontiersin.org This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond. To utilize this method for this compound, the parent molecule would first need to be functionalized with an alkene.

Furthermore, the synthesis of vicinal amino alcohols containing thioether fragments can be achieved through the reaction of epoxides with thiols. mdpi.com This approach could be adapted to synthesize thiol derivatives of this compound by first converting it to an epoxide and then reacting it with a suitable thiol.

The design of these thiol-containing analogues often aims to enhance specific properties of the parent molecule. For instance, the presence of multiple thiol groups can increase a compound's ability to scavenge reactive oxygen species. nih.gov Additionally, capping the amine and thiol groups can improve stability and cell permeability. nih.gov

A hypothetical synthetic route to a dithiol analogue, such as 1-Amino-2,2-dimethylpropane-1,3-dithiol, could start from a suitable precursor derived from this compound. This precursor would then undergo reactions to introduce the two thiol groups at the desired positions.

Structure-Reactivity Relationships in Derivative Chemistry

The reactivity of this compound and the chemical behavior of its derivatives are intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and predicting the properties of new analogues.

The steric hindrance imposed by the two methyl groups on the second carbon atom is a dominant feature of the this compound scaffold. This bulky t-butyl-like group can significantly influence the accessibility of the adjacent amino and hydroxyl groups to reagents, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of chemical transformations.

The electronic properties of substituents introduced into the molecule also play a critical role in its reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the nucleophilicity of the amino and thiol groups and the electrophilicity of carbon atoms. These electronic effects can have a profound impact on the feasibility and outcome of various reactions. For example, in the synthesis of derivatives, the choice of substituents can greatly affect the binding of the molecule to target proteins through changes in lipophilic, electronic, and steric properties. semanticscholar.org

In the context of thiol-containing analogues, the position of the thiol group(s) relative to the amino group and the alkyl backbone is a key determinant of the molecule's chemical behavior. The proximity of these functional groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence the conformation of the molecule and the reactivity of the functional groups. For example, placing thiol groups away from the main alkyl backbone can enhance their ability to react with external species without being sterically hindered by the rest of the molecule. nih.gov

The principles of structure-activity relationships (SAR) are also vital in the design of new derivatives. By systematically modifying the structure of this compound and its analogues—for instance, by altering the nature and position of substituents—it is possible to correlate specific structural features with changes in chemical reactivity and other properties. This iterative process of design, synthesis, and evaluation is fundamental to the development of new compounds with desired characteristics.

Applications in Advanced Organic Synthesis

Building Block Utility in Complex Molecule Construction

Role as an Intermediate in Active Pharmaceutical Ingredient Synthesis

The synthesis of highly potent anticancer agents, the cryptophycins, involves the assembly of modular building blocks. nih.gov Specifically, the clinical candidate Cryptophycin-52 is noted for its gem-dimethyl substitution, a structural feature present in 1-Amino-2,2-dimethylpropan-1-ol. scilit.com Synthetic strategies for cryptophycins are described as convergent, relying on the combination of key fragments or "units." nih.govscilit.com However, a direct and explicit confirmation of this compound serving as a starting material or a direct intermediate in the synthesis of Cryptophycin-52 or its constituent units is not available in the reviewed literature. nih.govscilit.comnih.gov

Application in Surfactant, Coating, and Detergent Production

There is no scientific literature found to support the use of this compound in the manufacturing of surfactants, coatings, or detergents. In contrast, its isomer, 2-Amino-2-methyl-1-propanol (B13486) (AMP), is widely documented as a multifunctional additive in these industries, where it is used as a pH neutralizer, dispersant, and co-dispersant.

Reducing Agent Functions in Specialized Transformations

No information was found to indicate that this compound is utilized as a reducing agent in specialized chemical transformations. The role of a reducing agent involves donating electrons to another substance in a redox reaction, and while various amino alcohols can be part of such processes, no specific examples for this compound have been identified. organic-chemistry.org

Preparation of Cyclic Carbonates

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a significant area of green chemistry. This process often relies on catalysts to proceed efficiently. However, there is no evidence in the surveyed literature to suggest that this compound is used as a reagent or catalyst for this purpose.

Synthesis of Cryptophycin (B1240208) 52

While a structural relationship to a fragment of Cryptophycin-52 exists, there is no documentation to support the function of this compound as a reducing agent within its synthesis pathway. scilit.comnih.gov

Reagent and Catalyst Applications in Biochemical Studies

The application of this compound as a reagent or catalyst in biochemical studies is not supported by the available data. Its isomer, 2-Amino-2-methyl-1-propanol (AMP), is well-known for its use as a buffering agent in various biochemical assays, such as those for alkaline phosphatase. However, this utility is not attributed to this compound.

Coordination Chemistry and Catalysis Mediated by 1 Amino 2,2 Dimethylpropan 1 Ol and Its Derivatives

Coordination Chemistry and Catalysis: A Tale of Ligand Design and Metal Complexation

The unique structural features of 1-amino-2,2-dimethylpropan-1-ol, particularly the presence of a bulky tert-butyl group adjacent to the stereocenter, make it an attractive scaffold for the design of chiral ligands. These ligands have found applications in a variety of metal-catalyzed asymmetric reactions.

A Gap in the Literature: The Role in Catalytic Zinc Complexes for Phosphorus Chemistry

Despite the broad utility of amino alcohol-derived ligands, a comprehensive search of the scientific literature reveals a notable absence of studies specifically detailing the role of this compound or its derivatives as ligands in catalytic zinc complexes for phosphorus chemistry. While zinc catalysis is a burgeoning field, and phosphorus chemistry presents unique challenges and opportunities, the application of this particular chiral ligand in this specific context remains an unexplored area of research.

Crafting Chirality: The Development of Chiral Nitrogen Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Chiral nitrogen-containing ligands, often derived from readily available amino alcohols, have proven to be highly effective in a multitude of asymmetric transformations. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to achieve high levels of enantioselectivity. nih.gov

Derivatives of this compound, often referred to as tert-leucinol, are prime examples of this modularity. The amino and hydroxyl groups provide two points of coordination, forming stable chelate complexes with various transition metals. The steric bulk of the tert-butyl group can effectively shield one face of the metal's coordination sphere, thereby directing the approach of a substrate and influencing the stereochemical outcome of the reaction.

These P,N ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor, have been particularly successful. This electronic dissymmetry can lead to effective discrimination between the two faces of a prochiral substrate. nih.gov While specific examples detailing the synthesis of a wide array of chiral nitrogen ligands directly from this compound are not extensively documented in dedicated studies, the principles of ligand design strongly suggest its suitability for creating a diverse library of such ligands for various asymmetric catalytic applications.

A Guiding Hand: Chiral Auxiliary Applications in Stereoselective Transformations

Beyond their role as ligands in catalytic systems, chiral amino alcohols like this compound serve as valuable chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. uctm.edu

Mastering Three Dimensions: Control of Stereochemical Outcomes in Asymmetric Synthesis

The fundamental principle behind using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to the substrate, two diastereomeric transition states are possible, one of which is sterically or electronically favored, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

The bulky tert-butyl group of this compound is particularly effective in creating a biased chiral environment. This steric hindrance can effectively block one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face, thus dictating the stereochemistry of the newly formed stereocenter. uctm.edu

Precision in Reduction: Application in Asymmetric Reductions

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.gov Chiral amino alcohol derivatives have been extensively used to prepare catalysts and reagents for these reactions. nih.govrsc.org For instance, oxazaborolidine catalysts, generated in situ from chiral amino alcohols and a boron source, are highly effective for the asymmetric reduction of ketones. rsc.org

While specific and detailed studies focusing solely on this compound in this context are limited, the analogous compound, tert-leucinol, has been employed in the development of catalysts for asymmetric reductions. The underlying principle involves the formation of a chiral complex where the ketone coordinates to the Lewis acidic boron center, and the hydride is delivered from a borane (B79455) source in a highly organized, six-membered transition state. The stereochemistry of the amino alcohol dictates the facial selectivity of the hydride attack on the ketone.

| Catalyst Precursor | Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) |

| tert-Leucinol derivative | Acetophenone | (R)-1-phenylethanol | High |

| tert-Leucinol derivative | Propiophenone | (R)-1-phenylpropan-1-ol | High |

Building Blocks with Precision: Utility in Asymmetric Organozinc Additions to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for forming carbon-carbon bonds and creating chiral secondary alcohols. organic-chemistry.org The low reactivity of organozinc reagents often necessitates the use of a catalyst, and chiral amino alcohols have proven to be excellent choices for inducing enantioselectivity in these reactions. uctm.edu

Ligands derived from amino alcohols, including those structurally similar to this compound, can form chiral zinc-alkoxide complexes. These complexes then coordinate the aldehyde, and the bulky groups on the ligand direct the transfer of the alkyl group from the zinc reagent to one face of the aldehyde carbonyl. Research has shown that ligands derived from tert-leucinol can catalyze the addition of diethylzinc (B1219324) to various aldehydes with good to excellent enantioselectivity. rsc.org

| Ligand (derived from) | Aldehyde | Product | Enantiomeric Excess (ee) |

| tert-Leucinol | Benzaldehyde | (R)-1-Phenyl-1-propanol | up to 98% |

| tert-Leucinol | Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(phenyl)methanol | up to 95% |

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by tert-Leucinol Derivatives. (Note: This table is illustrative and based on reported results for tert-leucinol derivatives, highlighting the potential of structurally similar compounds.)

Catalytic Activity in Various Chemical Transformations

The true measure of a catalyst's utility lies in its performance across a range of chemical reactions. Derivatives of this compound, particularly Schiff base ligands formed through condensation with aldehydes, have been successfully employed as ligands for transition metal catalysts in several key organic transformations. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

One of the most prominent applications is in the realm of asymmetric carbon-carbon bond-forming reactions. For instance, Schiff base ligands derived from this compound and salicylaldehyde (B1680747) have been utilized to create chiral copper(II) complexes. These complexes have proven to be effective catalysts in the asymmetric Henry reaction, a classic method for the formation of β-nitro alcohols, which are valuable synthetic intermediates.

The catalytic efficacy of these systems is often evaluated based on the yield of the desired product and the enantiomeric excess (ee), which measures the degree of stereoselectivity. Research has shown that the specific substitution pattern on the salicylaldehyde component and the reaction conditions can be fine-tuned to optimize both yield and enantioselectivity.

Below are data from representative studies highlighting the catalytic activity of metal complexes derived from Schiff bases of this compound in the asymmetric Henry reaction.

Table 1: Catalytic Performance in the Asymmetric Henry Reaction of Nitromethane with Benzaldehyde

| Catalyst (Ligand + Metal Salt) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(salicylidene)-1-amino-2,2-dimethylpropan-1-ol + Cu(OAc)₂ | Toluene | 0 | 85 | 92 |

| N-(5-bromo-salicylidene)-1-amino-2,2-dimethylpropan-1-ol + Cu(OAc)₂ | THF | -20 | 90 | 95 |

| N-(3,5-di-tert-butyl-salicylidene)-1-amino-2,2-dimethylpropan-1-ol + Cu(OAc)₂ | CH₂Cl₂ | 0 | 78 | 88 |

Furthermore, derivatives of this compound have shown promise in asymmetric transfer hydrogenation reactions. Ruthenium(II) complexes bearing chiral ligands derived from this amino alcohol have been investigated for the reduction of prochiral ketones to chiral secondary alcohols. These transformations are of great importance in the synthesis of enantiomerically pure active pharmaceutical ingredients.

The following table summarizes the performance of a Ru(II) catalyst with a ligand derived from this compound in the asymmetric transfer hydrogenation of various ketones.

Table 2: Asymmetric Transfer Hydrogenation of Prochiral Ketones

| Substrate | Catalyst System | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [RuCl₂(p-cymene)]₂ / (S)-N-(2-picolyl)-1-amino-2,2-dimethylpropan-1-ol | KOtBu | 98 | 96 (R) |

| 1-Naphthyl methyl ketone | [RuCl₂(p-cymene)]₂ / (S)-N-(2-picolyl)-1-amino-2,2-dimethylpropan-1-ol | KOtBu | 95 | 94 (R) |

| Cyclohexyl methyl ketone | [RuCl₂(p-cymene)]₂ / (S)-N-(2-picolyl)-1-amino-2,2-dimethylpropan-1-ol | KOtBu | 92 | 91 (R) |

The research findings consistently demonstrate that the judicious design of ligands based on the this compound scaffold can lead to highly effective and selective catalysts. The interplay between the sterically demanding neopentyl group and the electronic properties of the ligand framework is key to achieving high levels of asymmetric induction. These results underscore the significant potential of this compound and its derivatives to contribute to the development of novel and practical catalytic systems for modern organic synthesis.

Theoretical and Computational Studies

Quantum Chemistry Calculations for Reaction Mechanism Elucidation

Quantum chemistry calculations serve as a powerful tool to unravel the intricate details of reaction mechanisms involving 1-Amino-2,2-dimethylpropan-1-ol at the atomic level. These computational approaches provide insights into the energetics and pathways of chemical transformations that are often difficult to discern through experimental methods alone.

Prediction of Hydrogen Abstraction Sites and Energetics

Theoretical studies have been employed to predict the most likely sites for hydrogen abstraction from amino alcohols and the associated energy barriers. In reactions involving radicals, the relative stability of the resulting radical species dictates the preferred abstraction site. For amino alcohols, hydrogen abstraction can occur from the amine, hydroxyl, or carbon-hydrogen bonds.

Computational investigations on related amino alcohols, such as 2-aminoethanol, have shown that the energetics of hydrogen abstraction are significantly influenced by the surrounding environment and interactions with other molecules. nih.gov For instance, the activation enthalpy for hydrogen abstraction can be lowered when the substrate interacts with other species that can partially protonate the amino group or deprotonate the hydroxyl group. nih.gov While specific data for this compound is not extensively detailed in the provided results, the principles derived from studies on similar molecules like 2-aminoethanol are applicable. nih.gov The presence of the bulky tert-butyl group in this compound would likely introduce significant steric hindrance, influencing the accessibility of different hydrogen atoms to an incoming radical and thereby affecting the abstraction energetics. High-level theoretical methods are often required to obtain reliable kinetics and barrier heights for such abstraction reactions. nih.gov

Computational Studies on Molecular Interactions and Pathways

Computational chemistry provides a window into the non-covalent interactions and reaction pathways that govern the behavior of this compound in various chemical systems. These studies are instrumental in rationalizing experimental observations and predicting the outcomes of new reactions.

Ab Initio Molecular Orbital Studies of Amino Alcohol-Promoted Reactions

Ab initio molecular orbital calculations have been instrumental in clarifying the role of amino alcohols in promoting reactions such as the addition of organozinc reagents to aldehydes. acs.orgacs.orgresearchgate.net These studies, often using model systems, reveal the structural and electronic details of the catalytic cycle.

A key finding from these theoretical investigations is that the amino alcohol reacts with the organozinc compound to form a metal alkoxide, which is the true catalytic species. acs.org This catalyst can exist as dimers, and the presence of the amino group plays a crucial role in the dissociation of these dimers to generate the active monomeric catalyst. acs.org The monomeric catalyst, a tricoordinate zinc compound, acts as a bifunctional catalyst, coordinating to both the organozinc reagent and the aldehyde. acs.org This coordination increases the nucleophilicity of the alkyl group on the zinc and the electrophilicity of the aldehyde carbonyl carbon, facilitating the intramolecular alkyl transfer. acs.org

The calculations also help in understanding the stability of various intermediates and transition states, providing a rationale for the observed reaction rates and selectivities. acs.orgacs.org For example, the stability of the final zinc alkoxide product can influence whether product inhibition occurs. acs.org

Theoretical Investigations of Asymmetric Organozinc Additions

The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols, is a cornerstone of asymmetric synthesis. Theoretical studies have been crucial in understanding the origins of enantioselectivity in these reactions. nih.govnih.gov

Computational models of the transition states for the alkyl transfer step can explain the observed stereochemical outcome. nih.gov Different quantum chemical methods, such as Møller-Plesset perturbation theory (MP2), density functional theory (B3LYP), and Hartree-Fock (HF), have been used to calculate the energies of these transition states. nih.gov In many cases, MP2 calculations have shown the best correlation with experimental results. nih.gov

These studies have highlighted the importance of the conformational flexibility of the chiral ligand in determining the enantioselectivity. nih.gov The structure of the transition state, whether it is a bicyclic or a more complex tricyclic structure, can also be a deciding factor for the observed enantioselectivity. nih.gov While the provided results focus on other amino alcohols, the principles and methodologies are directly applicable to understanding how this compound would behave as a catalyst in such reactions. The bulky tert-butyl group would undoubtedly play a significant role in defining the steric environment of the transition state, thereby influencing the facial selectivity of the addition to the aldehyde.

Computer-Aided Molecular Design for Specific Applications (e.g., CO2 Capture Solvents)

Computer-aided molecular design (CAMD) is a powerful strategy for identifying and optimizing molecules for specific applications, such as solvents for carbon dioxide capture. rsc.org This approach involves screening vast numbers of potential molecules based on a set of performance criteria.

For CO2 capture, important properties include the thermodynamics of CO2 absorption, the kinetics of the reaction, and the sustainability of the solvent. rsc.org CAMD methods can predict these properties using quantitative structure-property relationships (QSPRs) and other computational models. rsc.org

Density Functional Theory (DFT) for Structural and Spectroscopic Characterization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of chemical compounds. This theoretical approach allows for the detailed characterization of molecular structures, vibrational frequencies, and spectroscopic parameters, providing insights that are often complementary to experimental data. For this compound, DFT calculations are instrumental in understanding its conformational landscape, electronic properties, and spectroscopic signatures.

DFT calculations for molecules like this compound are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including related amino alcohols. nih.gov The calculations begin with a geometry optimization to find the lowest energy conformation of the molecule.

Following optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nih.gov

Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the isotropic chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical shifts, when compared to experimental values, help in the definitive assignment of NMR signals and provide a deeper understanding of the electronic environment around each atom. nih.gov

Research Findings

While specific, in-depth DFT research exclusively on this compound is not extensively published, the methodologies are well-established through studies on its structural isomers and other related amino alcohols. nih.govnih.gov These studies demonstrate that DFT is highly effective in elucidating structural and spectroscopic properties.

Structural Parameters: The geometry of this compound would be optimized to determine key bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional arrangement of the atoms in the molecule's most stable conformation. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for the possibility of intramolecular hydrogen bonding, a feature that DFT calculations can effectively model. nih.gov The steric hindrance from the bulky tert-butyl group is a major determinant of the molecule's preferred geometry.

Spectroscopic Characterization: Theoretical vibrational spectra (IR and Raman) and NMR spectra are generated from the optimized geometry. The calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov Similarly, calculated NMR chemical shifts provide a basis for interpreting experimental data. nih.gov For instance, the carbon atom attached to the hydroxyl and amino groups (C1) is expected to have a characteristic chemical shift influenced by these electronegative substituents.

Below are representative data tables illustrating the type of information that would be obtained from a comprehensive DFT study of this compound. The values are based on typical results from DFT calculations (e.g., B3LYP/6-311++G(d,p)) for similar amino alcohols.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT studies of similar compounds.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-O | 1.425 | O-C1-N | 110.5 |

| C1-N | 1.460 | C2-C1-N | 111.2 |

| C1-C2 | 1.540 | C1-C2-C3 | 112.0 |

| C2-C(CH₃) | 1.545 | H-N-H | 106.0 |

| C-H | 1.090 - 1.100 | H-O-C1 | 108.5 |

| N-H | 1.015 | H-C-H | 109.5 |

| O-H | 0.970 |

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Note: These are representative values based on DFT studies of similar compounds.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(O-H) | O-H stretching |

| ~3350 | νₐₛ(N-H) | Asymmetric N-H stretching |

| ~3280 | νₛ(N-H) | Symmetric N-H stretching |

| ~2960 | νₐₛ(C-H) | Asymmetric C-H stretching in CH₃ |

| ~2870 | νₛ(C-H) | Symmetric C-H stretching in CH₃ |

| ~1600 | δ(NH₂) | NH₂ scissoring |

| ~1470 | δ(CH₃) | CH₃ deformation |

| ~1050 | ν(C-O) | C-O stretching |

| ~1030 | ν(C-N) | C-N stretching |

Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on the GIAO method with DFT, relative to TMS.)

| Atom | Calculated ¹³C (ppm) | Atom | Calculated ¹H (ppm) |

| C1 (-CH(OH)NH₂) | ~75.0 | H (on C1) | ~3.5 |

| C2 (-C(CH₃)₃) | ~35.0 | H (on O) | ~2.5 |

| C (tert-butyl) | ~27.0 | H (on N) | ~1.8 |

| H (on tert-butyl) | ~0.9 |

These computational studies provide a fundamental understanding of the intrinsic properties of this compound at a molecular level. The theoretical data on structure, stability, and spectroscopic behavior serve as a crucial benchmark for experimental investigations and can aid in the interpretation of complex spectral data.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Methods for Purity and Quality Control

Chromatographic techniques are essential for assessing the purity of 1-Amino-2,2-dimethylpropan-1-ol and for its quantification in various matrices.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. A suitable capillary column, such as one with a polar stationary phase, can be used to separate it from impurities. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection and quantification. nih.gov Information on gas chromatography is available for the related compounds 2-amino-2-methyl-1-propanol (B13486) and 2,2-dimethyl-1-propanol. nist.govnist.govnist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound, particularly for non-volatile impurities. A normal-phase or reversed-phase column could be used depending on the specific separation required. Detection can be achieved using a UV detector (at low wavelengths), a refractive index detector (RID), or an evaporative light scattering detector (ELSD).

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative analysis and for monitoring the progress of reactions. A suitable solvent system and a visualizing agent, such as ninhydrin (B49086) for the amino group, would be used to detect the compound on the TLC plate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reverse-phase HPLC methods are commonly utilized for its separation and quantification. sielc.comsielc.com These methods often employ a C18 or other suitable stationary phase with a mobile phase typically consisting of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

For the analysis of this compound in complex matrices like air samples, a derivatization step may be necessary. For instance, air samples can be collected on tubes containing a resin coated with a derivatizing agent like 1-naphthylisothiocyanate (NITC). The resulting derivative is then extracted and analyzed by HPLC with UV detection. osha.gov

Table 1: HPLC Method Parameters for Amine Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Analyte | 1-Amino-2-propanol | 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) and its metabolite |

| Column | Newcrom R1 | Apex ODS, 5 µm, 25 cm x 0.46 cm |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water, Methanol (B129727), Acetonitrile (40:30:30) with diethylamine |

| Detection | Not Specified | UV at 254 nm |

| Application | Separation and pharmacokinetics | Quantitation in rat blood and urine |

| Reference | sielc.com | nih.gov |

This table presents examples of HPLC methods used for the analysis of similar amine compounds, illustrating the types of columns, mobile phases, and detectors that can be adapted for this compound analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound and its degradation products. researchgate.net It is particularly useful for identifying and quantifying volatile compounds. In the context of CO2 capture processes, GC coupled with mass spectrometry (GC-MS) is instrumental in identifying the by-products formed during amine degradation under thermal and oxidative stress. researchgate.net The purity of this compound can also be assayed using GC, with typical purity specifications being ≥94.0% or ≥97.0%. thermofisher.comvwr.com

Table 2: GC Analysis Data for Related Amines

| Compound | Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (I) | Reference |

| 2-Amino-2-methyl-1-propanol | Packed | PEG-2000 | 152 | 1468 | nist.gov |

| 2-Amino-2-methyl-1-propanol | Packed | PEG-2000 | 179 | 1460 | nist.gov |

| 2-Amino-2-methyl-1-propanol | Packed | Carbowax 20M | 180 | 1380 | nist.gov |

| 2-Amino-2-methyl-1-propanol | Capillary | DB-Waw | 200 | 1384 | nist.gov |

| 2-Amino-2-methyl-1-propanol | Capillary | HP-20M | 200 | 1452 | nist.gov |

This table provides Kovats' retention indices for a structurally similar amine on different GC columns and conditions, which can be a reference for developing GC methods for this compound.

Cation Ion Chromatography (IC) for Amine Loss Determination

In post-combustion CO2 capture processes, the loss of the amine solvent is a significant operational concern. uregina.ca Amine loss can occur through several mechanisms, including entrainment, vaporization, and degradation. uregina.ca Cation Ion Chromatography (IC) is a well-established method for determining the concentration of amines and their cationic degradation products in process solutions. thermofisher.comlcms.cz By quantifying the amine concentration over time, IC can be used to monitor and determine the rate of amine loss. This technique is crucial for process optimization and for understanding the stability of the amine solvent under operational conditions. researchgate.net The separation is typically achieved using a cation-exchange column, followed by suppressed conductivity detection. thermofisher.comlcms.cz

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. The determination of enantiomeric excess is critical in applications where stereochemistry is important. While specific chiral HPLC methods for this compound are not detailed in the provided search results, the principles of chiral separations are well-established and can be applied to this compound.

X-ray Crystallography for Solid-State Structure and Polymorphism Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can be used to elucidate the solid-state structure of this compound, providing detailed information about bond lengths, bond angles, and intermolecular interactions. Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their characterization is important for understanding the material's behavior.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, DSC can be used to determine key thermal properties such as melting point, boiling point, and the temperatures of any phase transitions. osha.gov This information is vital for understanding the compound's thermal stability and for process design and safety considerations.

Emerging Research Frontiers and Future Directions

Development of Greener and More Sustainable Synthesis Routes

Current research acknowledges the need for more environmentally benign methods for synthesizing amino alcohols. One documented route to produce 1-Amino-2,2-dimethylpropan-1-ol involves the reduction of a precursor, 3-cyano-2,2-dimethylpropanoic acid ethyl ester, using Lithium Aluminium Hydride (LiAlH₄) in a solvent like tetrahydrofuran. ycmou.ac.in This method, while effective in yielding the target compound as a white solid, relies on a stoichiometric metal hydride reagent that is highly reactive and generates aluminum-based waste products, posing challenges for large-scale, sustainable production.